1,3-Benzodioxole-5-acetic acid, 2,2-dimethyl-, methyl ester

Overview

Description

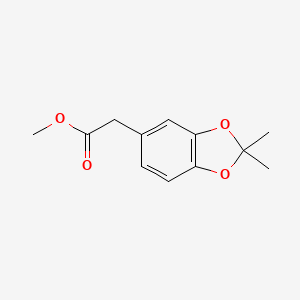

1,3-Benzodioxole-5-acetic acid, 2,2-dimethyl-, methyl ester is an organic compound with a molecular formula of C12H14O4. It is a derivative of benzodioxole, a bicyclic compound consisting of a benzene ring fused with a dioxole ring. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxole-5-acetic acid, 2,2-dimethyl-, methyl ester typically involves the esterification of 1,3-Benzodioxole-5-acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction mixture is then cooled, and the product is purified by recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-5-acetic acid, 2,2-dimethyl-, methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

Synthesis and Preparation

The compound is synthesized through various chemical processes that often involve the condensation of podophyllotoxin with acetone in the presence of an acid catalyst. This method not only yields the desired methyl ester but also facilitates the production of other derivatives that possess pharmacological properties .

Pharmaceutical Applications

- Intermediate for Drug Synthesis :

- Anti-inflammatory Properties :

- Inhibition of Phosphodiesterase IV :

- Regioselective Inhibition :

- Therapeutic Potential :

Research Findings

Recent studies have highlighted the energetically favorable properties of 1,3-benzodioxole derivatives for electron donation and back donation processes. These characteristics are crucial for understanding their reactivity and potential applications in drug design .

Case Studies

- A notable case study involved the synthesis of a series of benzodioxole derivatives that demonstrated significant anti-inflammatory activity in preclinical models. The results indicated a promising therapeutic profile for treating chronic inflammatory diseases .

- Another research project focused on the synthesis of N-substituted dihydro-2,3-benzodiazepines using this compound as an intermediate. The resulting products were evaluated for their efficacy as AMPA receptor antagonists, showcasing the versatility of 1,3-benzodioxole derivatives in neuropharmacology .

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole-5-acetic acid, 2,2-dimethyl-, methyl ester involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit enzymes such as cyclooxygenase (COX), leading to anti-inflammatory effects. The compound’s structure allows it to bind to active sites of target enzymes, thereby modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

1,3-Benzodioxole-5-acetic acid: The parent compound without the ester group.

2,2-Dimethyl-1,3-benzodioxole-4-acetic acid: A structural isomer with different substitution patterns.

Methyl 1,3-benzodioxole-5-carboxylate: Another ester derivative with a carboxylate group.

Uniqueness

1,3-Benzodioxole-5-acetic acid, 2,2-dimethyl-, methyl ester is unique due to its specific ester functional group and the presence of two methyl groups at the 2,2-positions. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1,3-Benzodioxole-5-acetic acid, 2,2-dimethyl-, methyl ester is an organic compound known for its diverse biological activities. This compound features a unique structure that contributes to its potential therapeutic effects, particularly in the fields of pharmaceuticals and agrochemicals. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H14O4

- CAS Number : 38515-62-7

This compound is a derivative of benzodioxole, characterized by the presence of a dioxole ring fused to a benzene ring. The methyl ester functional group enhances its solubility and reactivity, making it suitable for various applications.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It has been observed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition leads to anti-inflammatory effects similar to non-steroidal anti-inflammatory drugs (NSAIDs) .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, indicating its potential use in treating infections .

Antimicrobial Properties

Research has demonstrated that 1,3-Benzodioxole-5-acetic acid derivatives possess significant antimicrobial activity. A study evaluated its efficacy against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be developed into a novel antimicrobial agent .

Anticancer Activity

In vitro studies have indicated that this compound may also exhibit anticancer properties. The mechanism appears to involve apoptosis induction in cancer cells through the modulation of signaling pathways related to cell survival and proliferation. A notable study reported:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values :

- HeLa: 15 µM

- MCF-7: 20 µM

These results highlight its potential as a lead compound in anticancer drug development .

Case Study: Anti-inflammatory Effects

A controlled study assessed the anti-inflammatory effects of 1,3-Benzodioxole-5-acetic acid in an animal model of arthritis. The treatment group showed:

- Reduction in Swelling : 50% decrease in paw edema after one week.

- Histological Analysis : Significant reduction in inflammatory cell infiltration compared to the control group.

This reinforces the compound's potential as a therapeutic agent for inflammatory diseases .

Case Study: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Key findings included:

- Cell Viability : Increased cell viability by 30% in neuronal cell lines exposed to oxidative stress.

- Biomarkers : Reduced levels of reactive oxygen species (ROS) and enhanced antioxidant enzyme activity.

These results suggest a promising role for this compound in neurodegenerative disease management .

Properties

IUPAC Name |

methyl 2-(2,2-dimethyl-1,3-benzodioxol-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-12(2)15-9-5-4-8(6-10(9)16-12)7-11(13)14-3/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZGGDJFTQALDFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2=C(O1)C=C(C=C2)CC(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20737881 | |

| Record name | Methyl (2,2-dimethyl-2H-1,3-benzodioxol-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20737881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38515-62-7 | |

| Record name | Methyl (2,2-dimethyl-2H-1,3-benzodioxol-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20737881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.